molecular formula C8H10O3 B1625855 Methyl 4,5-dimethyl-2-furoate CAS No. 61834-24-0

Methyl 4,5-dimethyl-2-furoate

Cat. No. B1625855
CAS RN: 61834-24-0
M. Wt: 154.16 g/mol
InChI Key: WJWPDGWSQADZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dimethyl-2-furoate is a chemical compound . It is synthesized from a mixture of methyl 4-(chloromethyl)-5-methyl-2-furoate and acetic acid .


Synthesis Analysis

The synthesis of Methyl 4,5-dimethyl-2-furoate involves a mixture of 37.8 g (0.2 mole) of methyl 4-(chloromethyl)-5-methyl-2-furoate and 120 ml of 90% acetic acid prepared in a 250-ml round-bottomed flask fitted with a stirrer and reflux condenser .


Molecular Structure Analysis

The molecular formula of Methyl 4,5-dimethyl-2-furoate is C8H10O3 . It contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aromatic), and 1 Furane .


Chemical Reactions Analysis

Methyl 4,5-dimethyl-2-furoate can participate in various chemical reactions. For instance, it can undergo H-abstractions and OH-additions with hydroxyl radicals . The reaction kinetics of these processes have been studied using computational methods .

Safety and Hazards

Methyl 4,5-dimethyl-2-furoate should be handled with care. It is recommended to avoid contact with skin and eyes, and to use it only in well-ventilated areas .

properties

IUPAC Name

methyl 4,5-dimethylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWPDGWSQADZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543730
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethylfuran-2-carboxylate

CAS RN

61834-24-0
Record name Methyl 4,5-dimethylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dimethyl-2-furoate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dimethyl-2-furoate
Reactant of Route 3
Reactant of Route 3
Methyl 4,5-dimethyl-2-furoate
Reactant of Route 4
Reactant of Route 4
Methyl 4,5-dimethyl-2-furoate
Reactant of Route 5
Reactant of Route 5
Methyl 4,5-dimethyl-2-furoate
Reactant of Route 6
Reactant of Route 6
Methyl 4,5-dimethyl-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.